5,5-Dimethyloxolane-3-sulfonamide
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Overview
Description
5,5-Dimethyloxolane-3-sulfonamide is an organosulfur compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is also known by its IUPAC name, 5,5-dimethyltetrahydrofuran-3-sulfonamide. This compound is characterized by its oxolane ring structure with two methyl groups and a sulfonamide functional group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
5,5-Dimethyloxolane-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA .
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting this pathway, sulfonamides prevent bacterial DNA synthesis, thereby inhibiting their growth and multiplication .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and multiplication, making them effective bacteriostatic agents .
Action Environment
The effectiveness of sulfonamides can be influenced by various environmental factors. For example, they are more effective in an acidic environment and less effective in an alkaline environment .
Safety and Hazards
Future Directions
While specific future directions for 5,5-Dimethyloxolane-3-sulfonamide are not available, research into sulfonamides and similar compounds continues to be a vibrant field. For instance, sustainable solvents for β-diketone extraction from wheat straw wax have been explored . This sustainable manufacturing process may create the potential to valorize agricultural wastes as part of a holistic biorefinery .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a class of compounds to which 5,5-Dimethyloxolane-3-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
It is known that sulfonamides can have profound effects on cellular metabolism, often inhibiting bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial replication .
Temporal Effects in Laboratory Settings
Sulfonamides are known to have a rapid onset of action, with effects typically observed within one to two hours of administration .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a necessary component for bacterial replication .
Transport and Distribution
Sulfonamides are known to be distributed widely throughout the body, including into cerebrospinal fluid, bile, sputum, and aqueous humor .
Subcellular Localization
Sulfonamides are known to be distributed widely throughout the body, including into cerebrospinal fluid, bile, sputum, and aqueous humor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloxolane-3-sulfonamide typically involves the reaction of 5,5-dimethyltetrahydrofuran with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyloxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyltetrahydrofuran-3-sulfonamide: Similar in structure but lacks the sulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Sulfonimidates: Compounds with a similar sulfonamide group but different overall structures and properties.
Uniqueness
5,5-Dimethyloxolane-3-sulfonamide is unique due to its oxolane ring structure combined with the sulfonamide group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential for drug development make it a valuable compound in various fields of research .
Properties
IUPAC Name |
5,5-dimethyloxolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQDHVNSCOULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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